Differential Antifungal Activity of 4-Methoxycinnamic Acid in a Mutant Yeast Tolerance Model
In a systematic SAR study of 30 cinnamic acid analogs tested against wild-type and mutant Saccharomyces cerevisiae strains, 4-methoxycinnamic acid exhibited a distinct activity profile. Against the glr1Δ mutant (lacking glutathione reductase, a key oxidative stress tolerance gene), 4-methoxycinnamic acid produced a growth inhibition score of 6 (highest activity in its group) [1]. By contrast, 4-methylcinnamic acid—the direct deoxygenated structural analog—yielded a score of 0 against the same mutant, completely failing to overcome tolerance [1]. The parent compound cinnamic acid showed no activity (score = 6) across all tested strains [1]. This demonstrates that the para-methoxy substituent is functionally non-redundant with a para-methyl group for overcoming glr1Δ-mediated tolerance, and that cinnamic acid itself is ineffective in this system.
| Evidence Dimension | Growth inhibition score in glr1Δ S. cerevisiae mutant (lower score = stronger inhibition; scale 0–6) |
|---|---|
| Target Compound Data | Score = 6 (Group 1: highest activity) |
| Comparator Or Baseline | 4-Methylcinnamic acid: Score = 0; Cinnamic acid: Score = 6 (no activity) |
| Quantified Difference | 4-Methoxycinnamic acid inhibited glr1Δ growth (score 6) while 4-methylcinnamic acid failed to inhibit (score 0) |
| Conditions | S. cerevisiae glr1Δ mutant; spot dilution assay; 30 cinnamic acid analogs tested |
Why This Matters
For research groups developing antifungal agents targeting oxidative stress tolerance pathways, 4-methoxycinnamic acid provides a defined chemical tool that 4-methylcinnamic acid and cinnamic acid cannot substitute.
- [1] Kim JH, et al. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. Molecules. 2017;22(10):1783. Table 1. View Source
